(S)-(-)-2-Amino-1,1,2-triphenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-1,1,2-triphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNFUXDRYQQYAQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361519 | |

| Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129704-13-8 | |

| Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth guide to the core physical and chemical properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol. As a crucial chiral building block in synthetic chemistry, a thorough understanding of its physical characteristics is paramount for its effective use in research and development. This guide moves beyond simple data tabulation, providing context, experimental causality, and detailed protocols to ensure both scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

This compound is a chiral amino alcohol distinguished by its unique stereochemistry and the presence of three bulky phenyl substituents. These structural features govern its physical properties, reactivity, and utility as a chiral ligand or auxiliary.

The molecule's identity is unequivocally established by its CAS Registry Number, molecular formula, and precise molecular weight.

| Identifier | Value | Source |

| CAS Number | 129704-13-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₂₀H₁₉NO | [1][2][3][4][5][6][7] |

| Molecular Weight | 289.37 g/mol | [1][2][4][5][6][7] |

| IUPAC Name | (2S)-2-amino-1,1,2-triphenylethanol | [3] |

| Common Synonyms | (S)-1,1,2-Triphenyl-2-aminoethanol | [2] |

The structure features a single stereogenic center at the carbon atom bearing the amino group (C2), which confers its chirality. The hydroxyl (-OH) and amino (-NH₂) groups provide sites for hydrogen bonding and coordination, while the three phenyl rings create a sterically hindered environment, which is key to its application in asymmetric synthesis.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. For this compound, these values are critical for identification, purity assessment, and predicting its behavior in various solvents and thermal conditions.

| Property | Value | Significance & Context |

| Melting Point | 128-132 °C | [1][2][6] A sharp melting range within these literature values is a primary indicator of high purity. Broadening of this range often suggests the presence of impurities. |

| Specific Optical Rotation | [α]²⁰/D = -236° (c=1 in chloroform) | [2] This value is the definitive experimental proof of the compound's enantiomeric identity and purity. The negative sign confirms the levorotatory nature, corresponding to the (S) configuration. |

| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [1][2] This predicted value is useful for estimations in process scale-up and formulation calculations. |

| Boiling Point | 456.0 ± 40.0 °C (Predicted) | [2] Due to the high melting point and potential for decomposition, distillation is not a standard purification method. This value is primarily theoretical. |

| pKa | 10.89 ± 0.50 (Predicted) | [2] This value indicates that the amino group is basic, similar to other primary amines, and will be protonated at acidic pH. |

Solubility Profile

The solubility of this compound is dictated by the balance between its polar amino and hydroxyl groups and its large, nonpolar triphenyl framework. While specific, quantitative solubility data in a wide range of solvents is not extensively published, its structural characteristics suggest:

-

High Solubility in chlorinated solvents like chloroform and dichloromethane, which is consistent with the solvent used for optical rotation measurements.

-

Moderate to Good Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Limited Solubility in nonpolar hydrocarbon solvents (e.g., hexanes) and water.

Expert Insight: For drug development applications, where aqueous solubility is often required, formulation strategies are necessary. Based on protocols for analogous compounds, systems involving co-solvents like PEG300, surfactants like Tween-80, or complexing agents like cyclodextrins can be effective.[8] Experimental determination remains essential for any new application.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy: IR analysis is the primary tool for confirming the presence of key functional groups. An Attenuated Total Reflectance (ATR-IR) spectrum is expected to show characteristic absorption bands:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ for the alcohol.

-

N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=C Aromatic Bending: Strong absorptions in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the ratio of aromatic to aliphatic protons. The complex aromatic region (approx. 7.0-7.5 ppm) would integrate to 15 protons. The protons of the -OH, -NH₂, and the single C-H at the stereocenter would appear as distinct signals.

-

¹³C NMR: Would show a number of signals corresponding to the different carbon environments, with the aromatic carbons appearing downfield (>100 ppm).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 289.37, with characteristic fragmentation patterns.

Experimental Protocols for Physical Property Determination

The following section provides standardized, self-validating protocols for measuring the key physical properties. The causality behind each step is explained to ensure methodological robustness.

Workflow for Physical Property Verification

The logical flow for characterizing a new batch of this compound is outlined below. This systematic approach ensures that foundational properties are confirmed before proceeding to more complex analyses.

Caption: Workflow for the physical and structural verification of this compound.

Protocol 5.1: Determination of Melting Point

-

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range. This protocol uses a digital melting point apparatus for precision.

-

Causality: A slow heating rate near the expected melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially wide and inaccurate melting range.

-

Materials:

-

This compound sample

-

Capillary tubes (closed at one end)

-

Digital melting point apparatus

-

Spatula

-

-

Procedure:

-

Sample Preparation: Crush a small amount of the crystalline sample into a fine powder.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Coarse Measurement: Observe the sample while heating. Note the approximate temperature at which melting begins.

-

Precise Measurement: Allow the apparatus to cool by at least 20 °C. Using a fresh sample, set the starting temperature to ~15 °C below the previously observed melting point.

-

Slow Ramp: Set the heating ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

-

-

Self-Validation: The measured melting range should be narrow (≤ 2 °C) and fall within the literature value of 128-132 °C.[1][2][6] A significant deviation or a broad range indicates impurities.

Protocol 5.2: Measurement of Specific Optical Rotation

-

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation, dependent on concentration, path length, temperature, and wavelength.

-

Causality: The choice of solvent (chloroform) and concentration (c=1, meaning 1 g/100 mL) is based on established literature to ensure the result is comparable and verifiable.[2] Utmost care in weighing and dilution is required as specific rotation is concentration-dependent.

-

Materials:

-

This compound sample

-

Volumetric flask (10 mL)

-

Analytical balance

-

Polarimeter cell (1 dm)

-

Chloroform (spectroscopic grade)

-

Polarimeter (with sodium D-line source, 589 nm)

-

-

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of the sample and record the exact mass (m). Transfer it quantitatively to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill to the mark. This creates a solution with a concentration (c) of m/10 in g/mL.

-

Instrument Blank: Fill the polarimeter cell with pure chloroform and place it in the instrument. Zero the reading to calibrate the polarimeter.

-

Sample Measurement: Rinse the cell with a small amount of the prepared sample solution, then fill it completely, ensuring no air bubbles are present.

-

Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α = observed rotation

-

l = path length in decimeters (dm) (typically 1 dm)

-

c = concentration in g/mL

-

-

-

Self-Validation: The calculated specific rotation at 20°C should be close to the literature value of -236°.[2] A result significantly different suggests either incorrect stereochemistry or the presence of the other enantiomer as an impurity.

References

- (S)-2-Amino-1,1,2-triphenylethanol | C20H19NO - BuyersGuideChem. [URL: https://www.buyersguidechem.com/product/(S)-2-Amino-1,1,2-triphenylethanol-cas-129704-13-8.html]

- This compound Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_US_CB9361939.aspx]

- (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5 - Chemsrc. [URL: https://www.chemsrc.com/en/cas/78603-91-5_835985.html]

- This compound | C20H19NO | CID 1270113 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1270113]

- (S,S)-(-)-2-Amino-1,2-diphenylethanol - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/671223]

- (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram - Strem. [URL: https://www.strem.

- 2-Amino-1-phenylethanol | Endogenous Metabolite - MedchemExpress.com. [URL: https://www.medchemexpress.com/2-amino-1-phenylethanol.html]

- This compound | CAS 129704-13-8 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-2-amino-1-1-2-triphenylethanol-129704-13-8]

- This compound - LabSolutions. [URL: https://labsolu.ca/product/s-2-amino-112-triphenylethanol/]

- Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - ResearchGate. [URL: https://www.researchgate.net/publication/285573715_Crystal_structure_of_racemic_cis-2-amino-12-diphenylethanol_ADE]

- (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/719822]

- This compound CAS#: 129704-13-8 - ChemWhat. [URL: https://www.chemwhat.com/s---2-amino-1-1-2-triphenylethanol-cas-129704-13-8/]

Sources

- 1. (S)-2-Amino-1,1,2-triphenylethanol | C20H19NO - BuyersGuideChem [buyersguidechem.com]

- 2. 129704-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C20H19NO | CID 1270113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chemwhat.com [chemwhat.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (S)-(-)-2-Amino-1,1,2-triphenylethanol: A Chiral Auxiliary for Asymmetric Synthesis

Abstract

Enantiomerically pure compounds are the cornerstone of modern drug development, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful and reliable tool for controlling stereochemical outcomes in synthesis. This guide provides a comprehensive technical overview of (S)-(-)-2-Amino-1,1,2-triphenylethanol (CAS No. 129704-13-8) , a highly effective chiral amino alcohol. We will delve into its synthesis, physicochemical properties, and its application as a chiral ligand in asymmetric catalysis, with a focus on the underlying mechanisms that govern its stereochemical control. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction: The Role of Chiral Auxiliaries in Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may provide a therapeutic benefit, while the other could be inactive or even harmful.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in the pharmaceutical industry.

Asymmetric synthesis provides the tools to achieve this selectivity, and among the various strategies, the use of chiral auxiliaries is a robust and well-established method.[3] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a non-chiral substrate to direct a subsequent reaction to produce a specific stereoisomer.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This approach offers predictability and broad applicability, making it a frequent choice during the early phases of drug discovery and process development.[3]

This compound is a chiral β-amino alcohol that has emerged as a valuable reagent in this context. Its rigid structure, featuring three phenyl groups, creates a well-defined and sterically demanding chiral environment, enabling high levels of stereocontrol in various chemical transformations.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chiral auxiliary is essential for its effective application. This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 129704-13-8 | [4][5][6] |

| Molecular Formula | C₂₀H₁₉NO | [4][5] |

| Molecular Weight | 289.37 g/mol | [4][5] |

| Melting Point | 128-132 °C | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [4] |

The structure of this compound is characterized by a vicinal amino alcohol functional group on an ethane backbone, substituted with three phenyl rings. Two phenyl groups are attached to the carbon bearing the amino group (C2), and one is attached to the carbon bearing the hydroxyl group (C1). This triphenyl substitution pattern is crucial for its function, as it establishes a rigid and sterically hindered chiral environment that dictates the facial selectivity of approaching reagents.

Synthesis of this compound

The synthesis of this chiral amino alcohol is a multi-step process that begins with an enantiomerically pure precursor, ensuring the final product's stereochemical integrity. The route was first reported by Scherrer et al. in 1998 and utilizes (S)-triphenylglycol as the chiral starting material.

The overall synthetic pathway is depicted below:

Figure 1: Synthetic pathway for this compound.

Causality Behind Experimental Choices

-

Starting Material: The synthesis begins with enantiopure (S)-triphenylglycol. The stereocenter in the starting material directly translates to the stereocenter in the final product, making this a stereospecific synthesis.

-

Cyclic Sulfite Formation: The reaction of the diol with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (NEt₃) forms a cyclic sulfite. This step serves to activate the hydroxyl groups and sets the stage for the subsequent stereospecific reaction.

-

Ritter Reaction: The key step is an unprecedented variant of the Ritter reaction.[4] Treatment of the cyclic sulfite with a strong acid (triflic acid) in acetonitrile generates a carbocation intermediate. The nitrogen from acetonitrile then attacks this intermediate from the backside, leading to the formation of an oxazoline ring with inversion of configuration at one of the stereocenters. This intramolecular cyclization is highly stereoselective and establishes the crucial amino functionality.

-

Methanolysis: The final step involves the acid-catalyzed hydrolysis (methanolysis) of the oxazoline ring. This opens the ring to reveal the free amino and hydroxyl groups of the target molecule, this compound.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Scherrer et al.[4]

Step 1: Formation of Cyclic Sulfite (3)

-

Dissolve (S)-triphenylglycol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the stirred solution.

-

Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic sulfite, which can be used in the next step without further purification.

Step 2: Formation of (S)-Oxazoline (4)

-

Dissolve the crude cyclic sulfite from the previous step in anhydrous acetonitrile.

-

Cool the solution to 0 °C.

-

Add triflic acid (catalytic amount) dropwise.

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to obtain the pure (S)-oxazoline.

Step 3: Methanolysis to this compound (1)

-

Dissolve the purified (S)-oxazoline in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide) to pH ~9-10.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound as a crystalline solid.

Application in Asymmetric Catalysis: The Diethylzinc Addition

A primary application of this compound is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental method for forming chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.

The amino alcohol (ligand) reacts in situ with titanium tetraisopropoxide [Ti(Oi-Pr)₄] to form a chiral titanium catalyst. This catalyst then coordinates both the aldehyde and the diethylzinc, orchestrating the ethyl group transfer to one specific prochiral face of the aldehyde.

Mechanism of Stereochemical Control

The high enantioselectivity observed in this reaction is a direct result of the catalyst's structure. A proposed catalytic cycle and transition state model provide insight into the source of this control.

Figure 2: Proposed catalytic cycle for the Ti-catalyzed addition of diethylzinc.

The key to enantioselectivity lies in the transition state (TS). It is proposed that a bimetallic Ti-Zn complex forms. The chiral ligand, bound to the titanium center, creates a pocket with distinct steric environments. The three bulky phenyl groups of the amino alcohol ligand effectively block one face of the coordinated aldehyde. The diethylzinc, acting as the alkyl source, is positioned by the catalyst, and the ethyl group is delivered to the less sterically hindered face of the aldehyde carbonyl. This facial discrimination leads to the preferential formation of one enantiomer of the product alcohol. The rigidity of the triphenylethanol backbone is critical for maintaining a well-defined transition state, thereby ensuring high stereochemical fidelity.

Performance Data

The effectiveness of this compound as a ligand is demonstrated by the high enantiomeric excess (ee) achieved in the addition of diethylzinc to various aldehydes.

| Aldehyde Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) |

| Benzaldehyde | 10 | 92% (S) | High |

| p-Tolualdehyde | 10 | 90% (S) | High |

| p-Chlorobenzaldehyde | 10 | 91% (S) | High |

| Cinnamaldehyde | 10 | 85% (S) | Moderate |

Data adapted from Scherrer et al., 1998.[4]

The consistently high enantioselectivities across different aromatic aldehydes underscore the reliability and effectiveness of the chiral environment created by the triphenyl-substituted ligand.

Conclusion and Future Outlook

This compound is a highly effective and synthetically accessible chiral resource for asymmetric synthesis. Its well-defined synthesis from an enantiopure precursor ensures its stereochemical purity. As demonstrated in the titanium-catalyzed addition of diethylzinc to aldehydes, the unique triphenyl-substituted structure provides a rigid and sterically demanding framework that induces excellent levels of enantioselectivity.

For professionals in drug development, this amino alcohol represents a valuable tool for establishing key stereocenters in complex molecules. Future research may explore its application as a covalently bound auxiliary, for instance, by forming the corresponding oxazolidinone, which could open new avenues for its use in asymmetric alkylations, aldol reactions, and other C-C bond-forming reactions. Further mechanistic studies, including computational modeling, will continue to refine our understanding of the transition states it mediates, allowing for the rational design of even more selective catalysts and synthetic methodologies.

References

-

ChemWhat. This compound CAS#: 129704-13-8. [Link]

- Vertex AI Search. (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram.

-

Wikipedia. Chiral auxiliary. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. [Link]

-

Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

-

PubChem. This compound. [Link]

- Myers, A. G., et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society.

- Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society.

- Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society.

- Sunoj, R. B. (2016).

- Balsells, J., Davis, T. J., Carroll, P. J., & Walsh, P. J. (2002). Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species. Journal of the American Chemical Society.

Sources

- 1. scilit.com [scilit.com]

- 2. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rac-2-Methylamino-1,2-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Structure and Applications of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Abstract: (S)-(-)-2-Amino-1,1,2-triphenylethanol is a vital chiral amino alcohol extensively utilized in asymmetric synthesis. Its rigid, bulky triphenylmethyl (trityl) group and defined stereochemistry make it an excellent chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This guide provides an in-depth analysis of its molecular structure, spectroscopic characteristics, synthetic methodologies, and mechanistic role in asymmetric catalysis, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction

Chiral 1,2-amino alcohols are a privileged class of organic compounds, forming the backbone of numerous pharmaceuticals, natural products, and chiral ligands. The synthesis of these molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry.[1] this compound stands out within this class due to the profound steric influence of its three phenyl groups, which provides a well-defined chiral environment essential for high-fidelity stereochemical control in synthesis.[2] This guide delves into the structural and functional aspects of this molecule, offering a technical overview for its effective application.

Molecular Structure and Physicochemical Properties

The efficacy of this compound as a chiral directing group is a direct consequence of its unique three-dimensional structure.

Chemical Identity

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 129704-13-8 | [3][4][5][6] |

| Molecular Formula | C₂₀H₁₉NO | [3][4][5][6] |

| Molecular Weight | 289.37 g/mol | [3][4][5] |

| IUPAC Name | (2S)-2-amino-1,1,2-triphenylethanol | [4] |

| Melting Point | 128-132 °C | [5] |

| Appearance | White to off-white crystalline solid | |

| Synonyms | (S)-α-(Diphenylhydroxymethyl)benzylamine |

Stereochemistry and Conformation

The molecule's core feature is the chiral center at the C2 carbon, which bears the amino group and one of the three phenyl groups. This center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The immense steric bulk of the two geminal phenyl groups on the C1 carbon, combined with the phenyl group on the C2 carbon, severely restricts conformational rotation. This rigidity locks the amino and hydroxyl groups into a predictable spatial arrangement, which is fundamental to its function in creating a biased environment for asymmetric reactions.

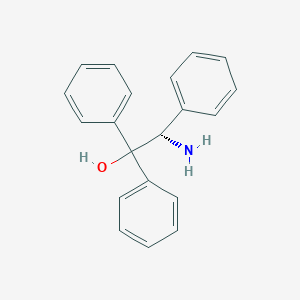

Caption: 2D representation of this compound.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound is critical. The following spectroscopic signatures are characteristic of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Phenyl Protons (Ar-H): A complex multiplet would appear in the aromatic region, typically between δ 7.0-7.6 ppm, integrating to 15 protons.

-

Methine Proton (C*H-N): The proton on the chiral carbon (C2) would likely appear as a singlet or a narrow multiplet around δ 4.5-5.0 ppm.

-

Hydroxyl and Amine Protons (OH, NH₂): These protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. They are typically found between δ 2.0-4.0 ppm and can be exchanged with D₂O.

-

-

¹³C NMR:

-

Phenyl Carbons: Multiple signals are expected in the δ 125-145 ppm range.

-

C1 Carbon (C-OH): The quaternary carbon bearing the hydroxyl group and two phenyl rings would likely resonate around δ 75-85 ppm.

-

C2 Carbon (C-NH₂): The chiral carbon attached to the amine would be expected in the δ 55-65 ppm region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) |

| 3600-3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-N and C-O Stretch | Amine and Alcohol |

An ATR-IR spectrum is available in the SpectraBase database, confirming these characteristic absorption regions.[7]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amino alcohols like this compound is a well-established field, with several strategic approaches available.[8][9][10] A highly efficient method involves the stereospecific ring-opening of a chiral epoxide.[11]

Synthetic Workflow Overview

A common and effective route begins with the chiral epoxide, (S)-triphenylethylene oxide. This precursor undergoes a regioselective and stereospecific ring-opening reaction with an azide source, followed by reduction to yield the final amino alcohol.[11]

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Adapted from the procedure described for the synthesis of related amino alcohols.[11]

-

Azide Formation: (S)-triphenylethylene oxide is dissolved in an anhydrous solvent like benzene. A solution of diisopropoxytitanium(IV) diazide is added, and the mixture is heated (e.g., to 70 °C) until the reaction is complete (monitored by TLC). This step proceeds with high regioselectivity, with the azide attacking the less sterically hindered carbon.

-

Work-up and Isolation: The reaction is quenched, and the crude azido alcohol, (S)-2-azido-1,1,2-triphenylethanol, is isolated through standard extraction and purification techniques.

-

Reduction: The isolated azide is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Final Purification: After the catalyst is filtered off, the solvent is removed under reduced pressure. The resulting crude product, this compound, is then purified, typically by recrystallization, to yield the enantiomerically pure final product.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary .[2] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2]

Mechanism of Chiral Induction

The auxiliary functions by creating a sterically-defined environment around the reaction center. When attached to a substrate (e.g., forming an amide or an oxazolidinone), the three bulky phenyl groups effectively shield one face of the molecule. This steric blockade forces an incoming reagent to attack from the opposite, more accessible face, leading to the preferential formation of one stereoisomer.

Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.

After the stereoselective reaction is complete, the auxiliary is cleaved from the product, which can then be isolated in high enantiomeric purity. A key advantage of this methodology is that the chiral auxiliary can often be recovered and reused, making the process more economical.[2] This approach has been successfully used in a wide range of reactions, including alkylations, aldol reactions, and conjugate additions.[12]

Conclusion

This compound is a powerful and reliable tool in the field of asymmetric synthesis. Its well-defined molecular structure, characterized by a specific stereocenter and significant steric bulk, provides an excellent platform for inducing chirality in prochiral molecules. A thorough understanding of its structural properties, spectroscopic fingerprints, and synthetic routes is essential for its effective deployment in the development of enantiomerically pure compounds for the pharmaceutical and chemical industries.

References

- Benchchem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.

- Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.

- Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.

- The Journal of Organic Chemistry. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 129704-13-8.

- MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- ACS Publications. (n.d.). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands.

- PubChem. (n.d.). This compound | C20H19NO | CID 1270113.

- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.

- ChemicalBook. (n.d.). 129704-13-8(this compound) Product Description.

- Strem. (n.d.). (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram.

- Wikipedia. (n.d.). Chiral auxiliary.

- Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | C20H19NO | CID 1270113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 129704-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. spectrabase.com [spectrabase.com]

- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 9. chimia.ch [chimia.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Introduction: The Significance of (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Chiral Auxiliary

This compound is a valuable chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be cleanly removed and often recovered for reuse. The triphenylethanol backbone of this particular auxiliary provides a bulky and conformationally well-defined scaffold, making it highly effective in a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions. This guide provides a detailed technical overview of a reliable and efficient pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of this compound suggests a disconnection of the C-N bond, leading back to a chiral 1,1,2-triphenyl-1,2-ethanediol precursor. This diol can be synthesized from a simpler chiral starting material, such as (S)-mandelic acid, by introducing the remaining phenyl groups.

The chosen synthetic pathway, detailed in this guide, commences with the readily available and relatively inexpensive (S)-mandelic acid. The key steps involve:

-

Esterification of (S)-mandelic acid.

-

Grignard reaction with phenylmagnesium bromide to form (S)-1,1,2-triphenyl-1,2-ethanediol.

-

Formation of a cyclic sulfite from the diol using thionyl chloride.

-

A Ritter-type reaction on the cyclic sulfite to install the amino functionality via an oxazoline intermediate.

-

Hydrolysis of the oxazoline to yield the final product, this compound.

This pathway is advantageous due to its stereospecificity, starting from a chiral pool molecule, and the reliability of the individual transformations.

Spectroscopic Data for (S)-(-)-2-Amino-1,1,2-triphenylethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Amino-1,1,2-triphenylethanol, a chiral amino alcohol of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula C₂₀H₁₉NO, is a chiral molecule whose stereochemistry plays a crucial role in its applications, particularly as a chiral auxiliary or a key building block in the synthesis of complex molecules.[1][2][3] Its structural rigidity and defined spatial arrangement of functional groups—a primary amine, a hydroxyl group, and three phenyl rings—make it a valuable tool in asymmetric synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide delves into the core spectroscopic techniques used to elucidate the structure of this important compound.

Below is a diagram illustrating the chemical structure of this compound.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its O-H, N-H, and C-H bonds, as well as absorptions related to the aromatic rings.

Experimental IR Spectral Data

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available and its key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3500 | O-H and N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 1580 - 1600 | C=C (aromatic) | Stretching |

| 1000 - 1200 | C-O and C-N | Stretching |

| 690 - 770 | Aromatic C-H | Bending (out-of-plane) |

Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring an ATR-IR spectrum is as follows:

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

While no experimental mass spectrum for this compound was found in the searched literature, we can predict the expected molecular ion and major fragmentation pathways. The molecular weight of this compound is 289.37 g/mol . [1][3]

-

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular ion at m/z = 289.

-

Major Fragmentation Pathways:

-

Loss of a phenyl group (C₆H₅, 77 Da) to give a fragment at m/z = 212.

-

Cleavage between the two carbon atoms of the ethanol backbone.

-

Loss of water (H₂O, 18 Da) from the molecular ion.

-

The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. While experimental NMR and MS data were not available in the public domain at the time of writing, this guide offers a robust framework for the expected spectral features based on the known chemical structure and data from analogous compounds. The provided experimental protocols serve as a reliable starting point for researchers to acquire high-quality data for this important chiral amino alcohol. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous characterization of this compound, ensuring its quality and suitability for applications in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH. [Link]

Sources

Discovery and history of (S)-(-)-2-Amino-1,1,2-triphenylethanol

An In-Depth Technical Guide to (S)-(-)-2-Amino-1,1,2-triphenylethanol: Synthesis, Mechanism, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral β-amino alcohol in the field of asymmetric synthesis. We delve into its emergence in the late 1990s, detailing the innovative and highly stereoselective synthetic methodologies that enabled its accessibility to the scientific community. The core of this guide focuses on the mechanistic underpinnings of its application as a chiral ligand, particularly in the highly enantioselective addition of organozinc reagents to aldehydes. Through detailed protocols, comparative data, and process visualizations, this document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for constructing stereochemically defined molecules.

Introduction: A Unique Molecular Architecture

This compound is a non-naturally occurring β-amino alcohol distinguished by a unique confluence of structural features. Its molecule contains a stereogenic center bearing an amino group, which is flanked by three bulky phenyl substituents. This specific architecture—combining chirality with significant steric hindrance—makes it an exceptionally effective controller of stereochemistry in chemical transformations.

Primarily, it functions as a chiral auxiliary or, more commonly, as a precursor to chiral ligands for asymmetric catalysis.[1] In this role, it temporarily associates with a metal catalyst to create a chiral environment, forcing reactions to proceed along a specific stereochemical pathway and yielding one enantiomer of the product in high excess. The compound's discovery and application represent a significant advancement in the synthetic chemist's toolkit for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[2]

Caption: Chemical Structure of this compound.

Historical Context: Emergence of a Novel Chiral Reagent

The development of this compound as a practical tool in asymmetric synthesis occurred in the late 1990s. Prior to this, many chiral auxiliaries were derived from natural products like terpenes or amino acids.[1] While effective, the demand for novel structures with unique steric and electronic properties spurred new research.

In 1998, the research group of M. Braun introduced (R)- and (S)-2-amino-1,2,2-triphenylethanol as a "novel chiral auxiliary reagent" containing a previously unexplored diphenylaminomethyl moiety.[3] Their work established its potential by demonstrating its use in the enantioselective addition of diethylzinc to benzaldehyde. Almost concurrently, a team led by L. Solà and M. A. Pericàs reported a highly efficient and stereospecific synthesis, which significantly improved the accessibility of the enantiomerically pure compound.[4][5] This synthetic breakthrough was crucial, as it allowed for the practical production of the amino alcohol and its derivatives, paving the way for their broader adoption as powerful ligands in asymmetric catalysis.

Stereoselective Synthesis Methodologies

The utility of any chiral ligand is fundamentally dependent on its availability in high enantiomeric purity. Two primary, highly effective synthetic routes to this compound have been established.

Route A: Stereospecific Ring-Opening of a Chiral Epoxide

This is arguably the most efficient and elegant reported synthesis.[4][5] The causality behind this process hinges on the precise, predictable stereochemistry of each step.

-

Starting Material : The synthesis begins with optically pure (S)-triphenylethylene oxide. This precursor is accessible through established asymmetric epoxidation methods, ensuring the chirality is set at the outset.

-

Key Transformation : The epoxide is subjected to ring-opening using diisopropoxytitanium(IV) diazide [Ti(O-iPr)₂(N₃)₂]. This reagent is chosen for its ability to deliver an azide nucleophile in a completely regioselective and stereospecific manner. The attack occurs at the less hindered carbon, and crucially, proceeds with inversion of configuration, which is typical for an Sₙ2-type epoxide opening. This step yields (S)-2-azido-1,2,2-triphenylethanol.

-

Final Reduction : The resulting azido alcohol is then reduced to the target amino alcohol. Catalytic hydrogenation over Palladium on carbon (Pd/C) is the method of choice due to its high efficiency and clean conversion, affording the final product in quantitative yield without compromising the stereocenter.[5]

Route B: Ritter-Type Reaction from a Chiral Diol

An alternative approach begins with enantiomerically pure (R)- or (S)-triphenylglycol, which can be derived from the corresponding enantiomers of mandelic acid.[3]

-

Cyclic Sulfite Formation : The diol is first treated with thionyl chloride to form a cyclic sulfite.

-

Ritter Reaction Variant : In a key, unprecedented step, the cyclic sulfite is treated with triflic acid in acetonitrile. This triggers a variant of the Ritter reaction, where the acetonitrile acts as a nucleophile, leading to the formation of a chiral oxazoline intermediate.

-

Hydrolysis : The final amino alcohol is liberated by the acidic methanolysis of the oxazoline.

Caption: Comparative flowchart of primary synthetic routes.

Detailed Experimental Protocol (Route A)

The following protocol is adapted from the highly efficient synthesis reported by Solà, Pericàs, and Riera.[5]

Step 1: Synthesis of (S)-2-Azido-1,2,2-triphenylethanol (6)

-

Under an argon atmosphere, add a solution of (S)-triphenylethylene oxide (10.88 g, 40 mmol, >99.9% ee) in 100 mL of dry benzene to a suspension of [Ti(O-iPr)₂(N₃)₂] (12.0 g, 48 mmol) in 100 mL of benzene at 70 °C.

-

Stir the reaction mixture for 30 minutes at 70 °C. The causality for this step is the thermal promotion of the nucleophilic attack on the epoxide.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent (benzene) under reduced pressure. The resulting crude product is typically used in the next step without further purification due to its high purity.

Step 2: Synthesis of (S)-2-Amino-1,2,2-triphenylethanol (5)

-

Prepare a suspension of 10% Palladium on carbon (1.44 g) in 200 mL of methanol in a flask suitable for hydrogenation.

-

Under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator), add a solution of the crude azido alcohol 6 (approx. 38 mmol) in 200 mL of methanol to the Pd/C suspension.

-

Vigorously stir the suspension at room temperature for 10 hours. The Pd/C catalyst is essential for the heterogeneous catalytic reduction of the azide group to an amine.

-

Upon completion, filter the suspension through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to furnish the crude amino alcohol 5 in quantitative yield. Recrystallization can be performed if higher purity is needed.

Application in Asymmetric Catalysis

The true value of this compound lies in its derivatives, which are exceptional ligands for enantioselective catalysis. A primary application is the catalytic ethylation of aldehydes using diethylzinc (Et₂Zn).[4]

Mechanism of Stereocontrol

When the amino alcohol is N-alkylated (for instance, with 1,4-dibromobutane to form a pyrrolidinyl derivative), it can coordinate to a metal center. In the presence of Et₂Zn, a chiral catalyst is formed.

-

Catalyst Formation : The amino alcohol ligand reacts with Et₂Zn to form a dimeric zinc complex. This complex is the active catalyst.

-

Substrate Coordination : An aldehyde molecule coordinates to one of the zinc atoms in the chiral complex.

-

Stereodifferentiation : The three phenyl groups of the ligand create a highly defined and sterically crowded chiral pocket around the active site. The aldehyde can only approach and coordinate in a specific orientation to minimize steric clashes. This locks the re or si face of the aldehyde carbonyl for preferential attack.

-

Enantioselective Alkyl Transfer : An ethyl group is transferred from the other zinc atom to the exposed face of the coordinated aldehyde, creating a new stereocenter with high fidelity.

-

Product Release and Catalyst Regeneration : The product, an optically active secondary alcohol, is released, and the catalyst is regenerated to begin a new cycle.

Caption: Simplified workflow for enantioselective aldehyde ethylation.

Performance Data

The N-pyrrolidinyl derivative of this compound, known as ligand 7a , has demonstrated exceptional performance in the ethylation of a wide range of aldehydes.[4]

| Aldehyde Substrate | Product Configuration | Enantiomeric Excess (ee, %) |

| Benzaldehyde | R | 97.0 |

| 4-Chlorobenzaldehyde | R | 97.2 |

| 4-Methoxybenzaldehyde | R | 97.0 |

| 2-Naphthaldehyde | R | 97.8 |

| Cinnamaldehyde | R | 95.8 |

| Cyclohexanecarboxaldehyde | R | 92.0 |

| Pivalaldehyde | R | 85.0 |

| Data synthesized from Solà et al.[4] |

The consistently high enantioselectivities across various aromatic aldehydes underscore the robustness and effectiveness of the chiral environment created by the ligand. The slight decrease in selectivity for aliphatic aldehydes like cyclohexanecarboxaldehyde and the more sterically hindered pivalaldehyde highlights the subtle interplay between the substrate's structure and the catalyst's chiral pocket.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-1,1,2-triphenylethanol | [6] |

| CAS Number | 129704-13-8 | [6][7] |

| Molecular Formula | C₂₀H₁₉NO | [6][7] |

| Molecular Weight | 289.37 g/mol | [6][7] |

| Melting Point | 128-132 °C | [8] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Family | Chiral Ligands, Amino Alcohols | [7] |

Conclusion

This compound stands as a testament to the power of rational design in asymmetric catalysis. Its development provided the scientific community with a readily synthesizable and highly effective chiral building block. The remarkable stereocontrol exerted by its derivatives in reactions such as organozinc additions is a direct consequence of its unique, sterically demanding triphenyl-substituted framework. For professionals in drug discovery and fine chemical synthesis, this compound and its associated methodologies offer a reliable and powerful strategy for the construction of complex, enantiomerically pure molecules, reinforcing the central role of asymmetric catalysis in modern chemistry.

References

-

Solà, L., et al. (1998). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

-

Solà, L., et al. (1998). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. ACS Publications. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Request PDF. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Request PDF. Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C20H19NO | CID 1270113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 129704-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Architect of Asymmetry: A Technical Guide to the Mechanism of (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Chiral Ligand

Introduction: The Quest for Chirality

In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral systems of life. The synthesis of single-enantiomer compounds is therefore a cornerstone of contemporary organic chemistry.[1][2] Within the chemist's toolkit for achieving this control, chiral amino alcohols have emerged as exceptionally versatile and powerful ligands for asymmetric catalysis.[3]

This technical guide delves into the core mechanistic principles of one such ligand: (S)-(-)-2-Amino-1,1,2-triphenylethanol , hereafter referred to as (S)-TPAE. We will dissect its structural attributes, explore its coordination chemistry, and illuminate how it orchestrates the formation of a single, desired enantiomer in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage this ligand's unique capabilities.

Molecular Architecture: The Foundation of Stereocontrol

The efficacy of (S)-TPAE originates from its unique and rigid three-dimensional structure. Three key architectural features work in concert to establish its function:

-

The (S)-Stereocenter: The chiral carbon atom bearing the amino group dictates the absolute configuration of the chiral environment that will be created.

-

Bidentate Functionality: The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows (S)-TPAE to act as a bidentate ligand, binding to a metal center through two points of attachment.[4] This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry.[4]

-

The Triphenyl Scaffold: The three bulky phenyl groups are not mere spectators. They create a highly defined, sterically demanding, and rigid chiral pocket around the coordinated metal. This rigidity is paramount; it minimizes conformational flexibility, ensuring that the substrate's approach to the catalytic center is predictable and highly controlled.

The Core Mechanism: Crafting a Chiral Catalytic Environment

The fundamental role of (S)-TPAE is to combine with a metal precursor to form an active, chiral catalyst. This process transforms an achiral metal center into a potent agent for asymmetric synthesis.

Coordination and Catalyst Formation

Amino alcohols readily form coordination compounds with a variety of transition metals, including Zinc (Zn), Copper (Cu), Cobalt (Co), and Nickel (Ni), as well as with main group elements like Boron (B).[5] The ligand typically coordinates to the metal via the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group (alkoxide).[4][6] This bidentate chelation locks the ligand onto the metal, establishing the foundation of the chiral catalytic site.[7][8]

Diagram 1: General Coordination of (S)-TPAE

Caption: Bidentate coordination of (S)-TPAE to a metal center (M).

Mechanism in Action: Two Case Studies

To truly understand the power of (S)-TPAE, we must examine its role in specific, widely-used asymmetric reactions. The causality behind its stereochemical control is best illustrated through the lens of transition state models.[9][10]

Case Study 1: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a foundational transformation in organic synthesis.[11] (S)-TPAE, in conjunction with a borane source (e.g., BH₃·THF), can form a highly effective in-situ catalyst analogous to the celebrated Corey-Bakshi-Shibata (CBS) catalysts.[12]

Mechanism of Stereoselection:

-

Catalyst Formation: (S)-TPAE reacts with borane to form a chiral oxazaborolidine. The boron atom is the Lewis acidic active site.

-

Ketone Coordination: The prochiral ketone coordinates to the boron atom. This is the crucial stereodetermining step. The catalyst's rigid triphenyl scaffold creates two distinct quadrants of space. To minimize steric repulsion, the ketone orients itself so that its larger substituent (R_L) points away from the bulky phenyl groups, while the smaller substituent (R_S) occupies the more sterically confined space.

-

Hydride Delivery: A second equivalent of borane, loosely coordinated to the nitrogen atom, is positioned to deliver a hydride (H⁻) to the carbonyl carbon.

-

Face-Selective Attack: Due to the enforced orientation of the ketone, the hydride attacks exclusively from one face (in this case, the Re face), leading to the formation of a single enantiomer of the alcohol product.

-

Product Release: The resulting alkoxyborane is hydrolyzed during workup to release the chiral alcohol, and the catalyst is regenerated.

Diagram 2: Proposed Transition State for Ketone Reduction

Caption: Steric model for the asymmetric reduction of a ketone.

Case Study 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organometallic reagents to carbonyls is a primary method for C-C bond formation. Chiral amino alcohols are highly effective ligands for catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes.[13]

Mechanism of Stereoselection:

-

Catalyst Formation: (S)-TPAE reacts with diethylzinc (Et₂Zn) to form a chiral zinc-alkoxide complex. Mechanistic studies often suggest a dimeric, bridged structure is the active catalyst.

-

Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex.

-

Enantiofacial Discrimination: The chiral environment created by the two (S)-TPAE ligands dictates how the aldehyde binds. The bulky triphenyl groups on one side of the complex effectively block one enantiotopic face of the aldehyde carbonyl group.

-

Intramolecular Alkyl Transfer: An ethyl group is transferred from the other zinc atom to the unhindered face of the coordinated aldehyde. This intramolecular delivery is highly organized within the transition state.

-

Product Formation: The resulting zinc alkoxide of the product is formed. Subsequent workup liberates the chiral secondary alcohol.

Experimental Protocol: A Self-Validating System

Trustworthiness in science is built on reproducible, verifiable methods. The following protocol provides a detailed methodology for a representative asymmetric reduction, designed to serve as a self-validating system.

Protocol: Asymmetric Borane Reduction of Acetophenone

-

Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess (e.e.).

-

Reagents & Equipment:

-

This compound ((S)-TPAE)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen-flushed, oven-dried glassware, magnetic stirrer, syringes.

-

-

Procedure:

-

Catalyst Formation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add (S)-TPAE (e.g., 0.05 mmol, 0.1 eq). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath. Add BH₃·THF solution (0.15 mmol, 0.3 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

-

Substrate Addition: In a separate flask, prepare a solution of acetophenone (0.5 mmol, 1.0 eq) in anhydrous THF (1 mL). Add this solution dropwise to the cold catalyst mixture over 5 minutes.

-

Reduction: To the reaction mixture, add additional BH₃·THF solution (0.6 mmol, 1.2 eq) dropwise while maintaining the temperature at 0 °C. The rate of addition should be controlled to manage any effervescence.

-

Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Data Presentation: Performance Overview

The versatility of (S)-TPAE and similar amino alcohol ligands is demonstrated by their consistent performance across a range of substrates.

| Reaction Type | Substrate | Reagent | Product | Yield (%) | e.e. (%) |

| Ketone Reduction | Acetophenone | BH₃·THF | (S)-1-Phenylethanol | >95 | >97 |

| Ketone Reduction | 1-Tetralone | BH₃·THF | (S)-1-Tetralol | >90 | >95 |

| Aldehyde Alkylation | Benzaldehyde | Et₂Zn | (S)-1-Phenyl-1-propanol | >98 | >95[13] |

| Aldehyde Alkylation | 4-Chlorobenzaldehyde | Et₂Zn | (S)-1-(4-Chlorophenyl)-1-propanol | >98 | >94[13] |

Note: Data are representative values compiled from typical literature results and serve as an illustration of the ligand's effectiveness.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

This compound is more than just a chiral molecule; it is a sophisticated architectural tool. Its mechanism of action is a masterclass in non-covalent interactions and transition state control. By forming a rigid, sterically-defined chiral pocket around a metal center, (S)-TPAE effectively blocks one pathway of substrate approach, forcing the reaction to proceed with a high degree of stereoselectivity. The principles demonstrated here—bidentate chelation, steric shielding, and substrate pre-organization—are fundamental to the field of asymmetric catalysis. For the researcher, scientist, or drug developer, a thorough understanding of this mechanism is key to rationally designing new synthetic routes and unlocking access to the complex, enantiomerically pure molecules that drive innovation.

References

- Time in CH. Google.

- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.

- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

- Discovery and synthesis of chiral amino alcohols. Benchchem.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

- Asymmetric Reduction of Ketones. Sigma-Aldrich.

- Asymmetric Reduction of Ketones. Sigma-Aldrich.

- Asymmetric reduction of ketones and β-keto esters by (S)

- Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. Benchchem.

- Rational design of catalysts for asymmetric diamination reaction using transition st

- Two possible transition state models.

- ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals.

- Application of Metal Coordination Chemistry to Explore and Manipul

- 19.2: Coordination Chemistry of Transition Metals. (2020-08-14).

- Transition metal amino acid complexes. Wikipedia.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 4. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rational design of catalysts for asymmetric diamination reaction using transition state modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of (S)-(-)-2-Amino-1,1,2-triphenylethanol in Modern Asymmetric Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force, particularly within the pharmaceutical and agrochemical industries. Chiral auxiliaries and ligands stand as pivotal tools in achieving high levels of stereocontrol. This technical guide provides an in-depth exploration of (S)-(-)-2-Amino-1,1,2-triphenylethanol, a versatile and sterically demanding chiral amino alcohol. We will delve into its synthesis, fundamental properties, and its significant potential in asymmetric transformations. This document will serve as a comprehensive resource, elucidating the causality behind experimental choices and providing detailed, actionable protocols for its application in key synthetic methodologies, including the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Introduction: The Architectural Advantage of this compound

This compound is a chiral 1,2-amino alcohol characterized by the presence of three phenyl groups, which impart significant steric bulk and a well-defined chiral environment.[1] This unique structural architecture makes it an excellent candidate for applications in asymmetric synthesis, where it can function as a chiral auxiliary or be transformed into a variety of chiral ligands.[2][3] The strategic placement of the amino and hydroxyl groups allows for the formation of stable chelate complexes with metals, a fundamental principle in many catalytic asymmetric reactions.[3] The bulky triphenylmethyl moiety provides a rigid and predictable stereochemical environment, effectively shielding one face of a coordinated substrate and directing the approach of a reagent to the opposite face. This guide will explore the practical applications of this valuable chiral building block, offering insights into its role in forging new stereocenters with high fidelity.

Synthesis of Enantiomerically Pure this compound

The accessibility of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A highly efficient and stereospecific method for its preparation has been reported, starting from (S)-triphenylethylene oxide.[4][5] This synthetic route ensures the retention of the stereochemical integrity of the starting material, yielding the desired (S)-enantiomer with high optical purity.

Synthetic Pathway Overview

The synthesis involves a two-step process: regioselective ring-opening of the epoxide to form an azido alcohol, followed by reduction of the azide to the corresponding amino alcohol.[4][5]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-Azido-1,1,2-triphenylethanol [4][5]

-

To a solution of (S)-triphenylethylene oxide in dry benzene, add diisopropoxytitanium(IV) diazide.

-

Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude azido alcohol can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound [4]

-

Dissolve the (S)-2-azido-1,1,2-triphenylethanol in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product is often of sufficient purity for subsequent applications without further purification.

Application in Asymmetric Synthesis: Enantioselective Alkylation of Aldehydes

One of the most well-documented applications of this compound is as a precursor to chiral ligands for the catalytic enantioselective addition of organozinc reagents to aldehydes.[5] The in situ generated zinc alkoxide of the amino alcohol acts as a highly effective chiral catalyst.

Mechanistic Insights

The catalytic cycle is believed to involve the formation of a dimeric zinc complex incorporating the chiral amino alcohol. The aldehyde coordinates to one of the zinc atoms, and the bulky triphenylmethyl group of the ligand directs the transfer of the alkyl group from the other zinc atom to one enantiotopic face of the aldehyde carbonyl.

Caption: Proposed catalytic cycle for enantioselective alkylation.

Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

-

To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (0.05 mmol).

-

Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0°C and monitor the reaction progress by TLC.

-

Upon completion (typically a few hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (S)-1-phenyl-1-propanol by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance Data

Ligands derived from this compound have demonstrated excellent enantioselectivities in the addition of diethylzinc to a variety of aldehydes.

| Aldehyde | Product Configuration | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (S) | >95 |

| 4-Chlorobenzaldehyde | (S) | >96 |

| 4-Methoxybenzaldehyde | (S) | >94 |

| Cyclohexanecarboxaldehyde | (S) | >90 |